molecular formula C16H13N3O3 B2752011 1-(2H-1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)urea CAS No. 899990-09-1

1-(2H-1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)urea

Cat. No.: B2752011
CAS No.: 899990-09-1
M. Wt: 295.298
InChI Key: LCLQDSUQNGDYIO-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)urea is a synthetic organic compound that features a unique structure combining a benzo[d][1,3]dioxole ring and an indole moiety linked by a urea group

Scientific Research Applications

1-(2H-1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)urea has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Biological Research: Utilized in studies to understand its interaction with various enzymes and receptors.

    Industrial Applications: Possible use in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)urea typically involves the following steps:

    Formation of the benzo[d][1,3]dioxole intermediate: This can be achieved by cyclization of catechol with formaldehyde under acidic conditions.

    Preparation of the indole intermediate: Indole can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling of intermediates: The benzo[d][1,3]dioxole and indole intermediates are coupled using a urea-forming reagent such as phosgene or triphosgene under controlled conditions to form the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(2H-1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the urea group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen, using reagents such as alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild conditions.

    Substitution: Alkyl halides, polar aprotic solvents, elevated temperatures.

Major Products Formed:

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced forms with altered urea groups.

    Substitution: Substituted derivatives with new alkyl groups attached to the indole nitrogen.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 1-(benzo[d][1,3]dioxol-5-yl)-3-(1H-indol-3-yl)methanone
  • 1-(benzo[d][1,3]dioxol-5-yl)-3-(1H-indol-3-yl)thiourea

Uniqueness: 1-(2H-1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)urea is unique due to its specific combination of the benzo[d][1,3]dioxole and indole moieties linked by a urea group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c20-16(18-10-5-6-14-15(7-10)22-9-21-14)19-13-8-17-12-4-2-1-3-11(12)13/h1-8,17H,9H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLQDSUQNGDYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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